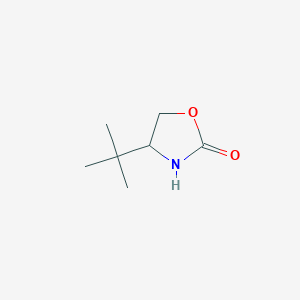

![molecular formula C22H20FN3O4S2 B2549404 N-[4-[2-(苯磺酰)-3-(4-氟苯基)-3,4-二氢吡唑-5-基]苯基]甲烷磺酰胺 CAS No. 851780-83-1](/img/structure/B2549404.png)

N-[4-[2-(苯磺酰)-3-(4-氟苯基)-3,4-二氢吡唑-5-基]苯基]甲烷磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

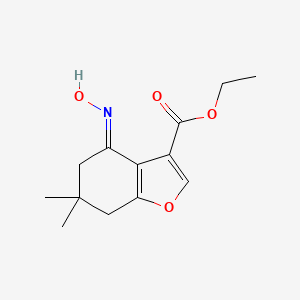

The compound N-[4-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a sulfonamide derivative, a class of compounds known for their diverse biological activities. Sulfonamides typically consist of a sulfonyl group attached to an amine, and they have been extensively studied for their potential in medicinal chemistry due to their ability to inhibit enzymes like carbonic anhydrase.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or the reaction of sulfonic acids with amine derivatives. In the case of the compound , the synthesis could potentially involve the formation of a dihydropyrazol ring followed by the introduction of a benzenesulfonamide moiety. A related synthesis pathway is described in paper , where a series of benzenesulfonamides were synthesized starting from substituted benzaldehydes and hydrazinobenzenesulfonamide. The introduction of substituents such as fluorine is also mentioned, which is relevant to the 4-fluorophenyl group present in the target compound.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonyl group (S=O) and the amine group (NH2). The orientation of these groups and their substituents can significantly influence the compound's biological activity. For instance, in a related compound, N-(3,4-Dimethylphenyl)methanesulfonamide, the amide hydrogen is positioned on one side of the benzene ring, making it available for receptor interaction . This orientation and the potential for hydrogen bonding play a crucial role in the biological activity of sulfonamides.

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions, including hydrogen bonding, due to the presence of the amide hydrogen. This hydrogen bonding can lead to the formation of supramolecular structures, as seen in the compounds described in paper . The reactivity of the sulfonamide group also allows for further chemical modifications, which can be exploited to synthesize derivatives with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the 4-fluorophenyl group can affect these properties by altering the compound's polarity and intermolecular interactions. The bioactivity studies mentioned in paper highlight the importance of these properties in relation to the compound's cytotoxicity and enzyme inhibition potential.

科学研究应用

分子和超分子结构

甲烷、苯和甲苯磺酰胺衍生物的研究揭示了它们作为金属配体的潜力,这归因于它们独特的分子和超分子结构。这些化合物表现出独特的构象角和氢键模式,这可能与新材料和催化剂的开发相关。它们的结构变化,如扭转角和氢键对超分子分层的贡献,为设计具有特定性质的化合物提供了见解 (Jacobs 等人,2013)。

亲核氟甲基化

烷基和苄基卤代物的亲核氟甲基化的一种有效方法展示了α-氟-α-(苯磺酰)甲烷作为试剂的多功能性。该过程使得α-氟乙烯基化合物(如α-氟苯乙烯砜)的立体选择性合成成为可能,证明了该化合物在合成有机化学中的用途以及制造新型氟化材料或药物的潜力 (Prakash 等人,2009)。

合成和生物活性研究

由取代苯甲醛合成的一系列新型磺酰胺显示出作为碳酸酐酶抑制剂的巨大潜力。它们的细胞毒性和肿瘤特异性,特别是具有某些取代基的衍生物,突出了它们在药物化学中对新型抗癌剂开发的相关性。这项研究强调了结构修饰在增强磺酰胺衍生物的生物活性中的重要性 (Gul 等人,2016)。

芳香磺酰胺的多晶型性

氟基团对芳香磺酰胺多晶型性的影响已经得到研究,研究结果表明氟取代导致多晶型或假多晶型的形成。这项研究对制药行业有影响,在制药行业中,多晶型性会显著影响药物的溶解性、稳定性和生物利用度。了解氟如何影响这些化合物的晶体结构可以导致开发出更好的药物制剂 (Terada 等人,2012)。

属性

IUPAC Name |

N-[4-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O4S2/c1-31(27,28)25-19-13-9-16(10-14-19)21-15-22(17-7-11-18(23)12-8-17)26(24-21)32(29,30)20-5-3-2-4-6-20/h2-14,22,25H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHFBWYQJIRHHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B2549326.png)

![5-chloro-N-[2-(dimethylamino)ethyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2549329.png)

![N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2549330.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide](/img/structure/B2549334.png)

![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2549335.png)

![(2R)-N~1~-(3,4-dimethylphenyl)-N~2~-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B2549342.png)

![4-Phenyl-N-[2-(prop-2-enoylamino)ethyl]cyclohexane-1-carboxamide](/img/structure/B2549343.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-phenylacetamide](/img/structure/B2549344.png)